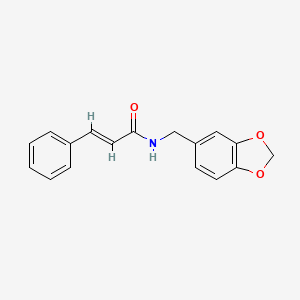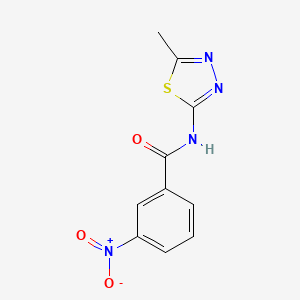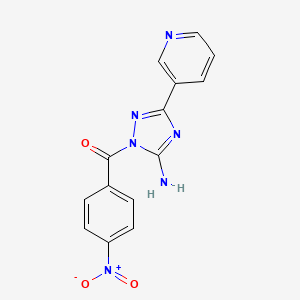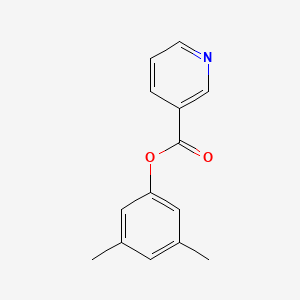
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide, also known as BPAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. BPAA is a member of the acrylamide family and is structurally similar to other compounds such as acrylamide and methacrylamide.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide acts as a Michael acceptor and reacts with nucleophilic amino acid residues such as cysteine and lysine. This reaction leads to the covalent modification of the protein, which can alter its function. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been shown to selectively modify proteins that are involved in various cellular processes such as apoptosis, autophagy, and inflammation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been shown to have a significant impact on various cellular processes. It has been found to induce apoptosis in cancer cells by selectively modifying proteins involved in the apoptotic pathway. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has also been shown to induce autophagy in cells, which can lead to cell death. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been found to have anti-inflammatory properties by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal tool for studying intracellular processes. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide is also stable under physiological conditions, making it suitable for use in live cell imaging experiments. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide. One direction is the development of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide-based probes for the detection of specific proteins and enzymes in living cells. Another direction is the use of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide as a tool for the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, the study of the selectivity of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide for specific amino acid residues can lead to the development of new inhibitors for enzymes involved in various cellular processes.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide involves a multistep process that begins with the reaction of 1,3-benzodioxole with benzyl bromide to form 1-(benzyl)-1,3-benzodioxole. This intermediate is then reacted with phenylacetic acid to form N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide. The final product is obtained through purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been found to have potential use in various research applications such as drug discovery, protein labeling, and bioconjugation. It can be used as a fluorescent probe for the detection of proteins and enzymes in living cells. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide can also be used as a substrate for the development of inhibitors of enzymes such as cathepsin B and caspase-3, which are involved in various diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(9-7-13-4-2-1-3-5-13)18-11-14-6-8-15-16(10-14)21-12-20-15/h1-10H,11-12H2,(H,18,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHFQRBROLTNGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)
![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)


![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)



![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)
![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)


![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)